3-(Chloromethyl)pyrazin-2-ol
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Overview
Description
3-(Chloromethyl)pyrazin-2-ol is a heterocyclic compound with the molecular formula C5H5ClN2O. It contains a pyrazine ring substituted with a chloromethyl group at the 3-position and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrazin-2-ol typically involves the chloromethylation of pyrazin-2-ol. One common method is the reaction of pyrazin-2-ol with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. Catalysts like zinc iodide can be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)pyrazin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazine ring or the chloromethyl group
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyrazin-2-one or pyrazin-2-aldehyde.
Reduction: Formation of reduced pyrazine derivatives
Scientific Research Applications
3-(Chloromethyl)pyrazin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting microbial infections or cancer.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrazin-2-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine-2-ol
- 3-(Chloromethyl)quinoline-2-ol
- 3-(Chloromethyl)benzoxazole-2-ol
Uniqueness
3-(Chloromethyl)pyrazin-2-ol is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable scaffold in the design of new compounds with specific biological activities .
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C5H5ClN2O |
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Molecular Weight |
144.56 g/mol |
IUPAC Name |
3-(chloromethyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3H2,(H,8,9) |
InChI Key |
FVWCBZKTXZFKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)CCl |
Origin of Product |
United States |
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